molecular formula C13H13N3O3S B1417607 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone CAS No. 339061-00-6

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Cat. No.: B1417607
CAS No.: 339061-00-6
M. Wt: 291.33 g/mol
InChI Key: ZPYINBDDEUQXFI-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone: is a complex organic compound that features a benzodioxole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the following steps:

    Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be synthesized from catechol through a series of reactions including formylation.

    Synthesis of 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole: This intermediate can be prepared by reacting ethyl isothiocyanate with ethyl acetoacetate under basic conditions.

    Hydrazone Formation: The final step involves the condensation of 1,3-Benzodioxole-5-carbaldehyde with 5-ethyl-4-oxo-4,5-dihydro-1,3-thiazole hydrazine under acidic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 1,3-Benzodioxole-5-carboxylic acid.

    Reduction: 5-ethyl-4-hydroxy-4,5-dihydro-1,3-thiazole.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exerts its effects involves:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
  • 1,3-Benzodioxole-5-carbaldehyde (4-(4-chlorophenyl)-1,3-thiazol-2-yl)hydrazone

Uniqueness

1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to the presence of the ethyl group on the thiazole ring, which can influence its reactivity and interaction with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-11-12(17)15-13(20-11)16-14-6-8-3-4-9-10(5-8)19-7-18-9/h3-6,11H,2,7H2,1H3,(H,15,16,17)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYINBDDEUQXFI-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NN=CC2=CC3=C(C=C2)OCO3)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=N\N=C\C2=CC3=C(C=C2)OCO3)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-5-carbaldehyde (5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.